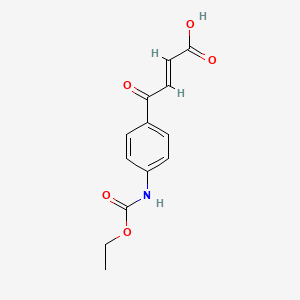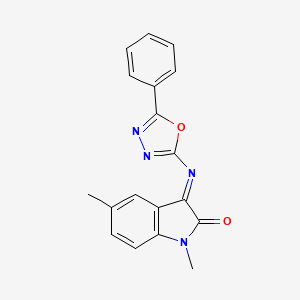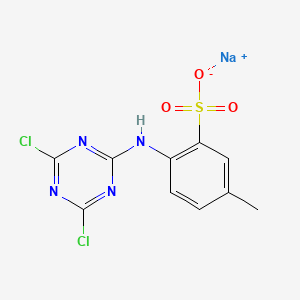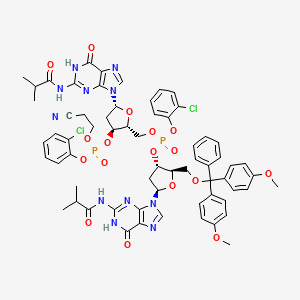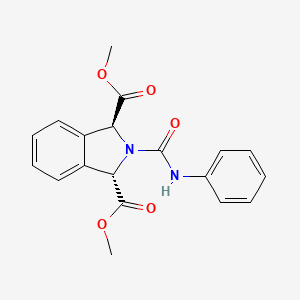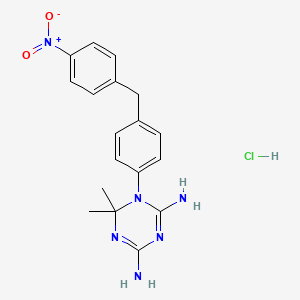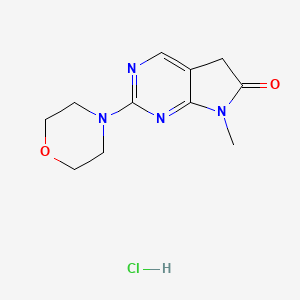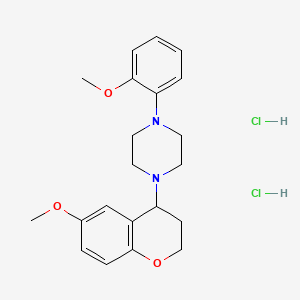
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is a complex organic compound with a unique structure It is characterized by the presence of a propanamide backbone, a diethylamino group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethylamine with 1-methyl-1-(4-methylphenyl)ethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl group can enhance binding affinity. The compound may modulate signaling pathways by affecting enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(1-methyl-1-phenylethyl)-: Lacks the diethylamino group.
Propanamide, 2-(dimethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-: Contains a dimethylamino group instead of diethylamino.
Propanamide, 2-(diethylamino)-N-(1-phenylethyl)-: Lacks the methyl group on the phenyl ring.
Uniqueness
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is unique due to the presence of both the diethylamino group and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91793-44-1 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H28N2O/c1-7-19(8-2)14(4)16(20)18-17(5,6)15-11-9-13(3)10-12-15/h9-12,14H,7-8H2,1-6H3,(H,18,20) |
InChI Key |
RQWVOCSENLIJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


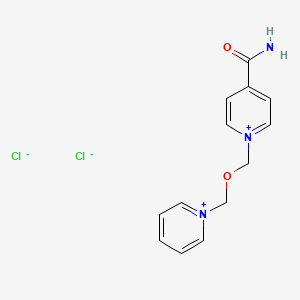
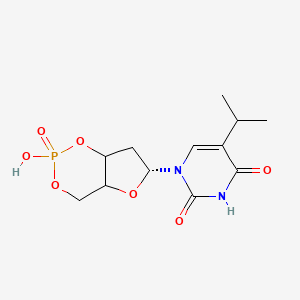
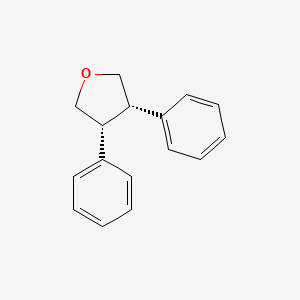
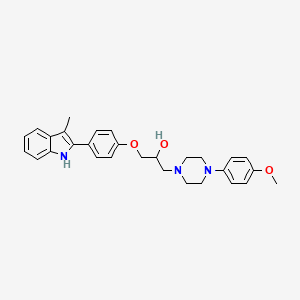
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
